ETA Receptor Binding Affinity: Edonentan vs First-Generation Candidate BMS-193884
Edonentan demonstrates a 150-fold increase in binding potency for the ETA receptor compared to the first-generation development candidate BMS-193884. The Ki value of Edonentan is 10 pM, while the comparator BMS-193884 exhibits a significantly higher Ki (lower affinity) [1]. This differential affinity translates directly to functional antagonism potency in vivo.
| Evidence Dimension | ETA Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 10 pM |
| Comparator Or Baseline | BMS-193884 (higher Ki value, specific numeric not reported but 150-fold difference stated) |
| Quantified Difference | 150-fold more potent |
| Conditions | Human ETA receptor binding assay |
Why This Matters
Procurement of Edonentan over BMS-193884 ensures 150-fold higher potency per unit mass, reducing the amount of compound required for equivalent target engagement in in vitro and in vivo studies.
- [1] Murugesan N, Gu Z, Spergel S, Young M, Chen P, Mathur A, Leith L, Hermsmeier M, Liu EC, Zhang R, Bird E, Waldron T, Marino A, Koplowitz B, Humphreys WG, Chong S, Morrison RA, Webb ML, Moreland S, Trippodo N, Barrish JC. J Med Chem. 2003 Jan 2;46(1):125-37. View Source
